N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide
Description
N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide is a benzamide derivative characterized by a central 3,4,5-trimethoxy-substituted benzoyl core. This structure is flanked by two distinct furan-based substituents: a furan-2-ylmethyl group and a 5-methylfuran-2-ylmethyl group (CAS: 874127-97-6; molecular formula: C₂₀H₂₅NO₇S) . The 3,4,5-trimethoxybenzoyl moiety is a recurring pharmacophore in bioactive compounds, known for enhancing lipophilicity and enabling interactions with hydrophobic binding pockets in biological targets .
Properties
Molecular Formula |
C21H23NO6 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide |
InChI |
InChI=1S/C21H23NO6/c1-14-7-8-17(28-14)13-22(12-16-6-5-9-27-16)21(23)15-10-18(24-2)20(26-4)19(11-15)25-3/h5-11H,12-13H2,1-4H3 |
InChI Key |
NBYPWYNOQYUKSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(CC2=CC=CO2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with furan-2-ylmethylamine and 5-methylfuran-2-ylmethylamine. The reaction is carried out under microwave-assisted conditions using effective coupling reagents such as DMT/NMM/TsO− or EDC . The reaction time, solvent, and substrate amounts are optimized to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted benzamides and furans.
Scientific Research Applications
N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s furan rings and methoxy groups enable it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Substituent Effects on Lipophilicity and Binding
- Furan vs.
- Trimethoxybenzoyl Core : Common across all analogs, this group enhances lipophilicity, facilitating membrane penetration. However, bulky substituents (e.g., quinazoline in 11i) may sterically hinder target binding compared to smaller furan groups .
Research Findings and Trends
Substituent-Driven Target Selectivity : Thiazole and quinazoline analogs prioritize kinase inhibition, while furan derivatives may favor GPCR or cytochrome P450 modulation .
Metabolic Stability : Furan rings, while less reactive than pyrrolidine (VUF15485), may still undergo oxidative metabolism, necessitating structural optimization for drug development .
Synthetic Versatility : The trimethoxybenzoyl core supports diverse functionalization, enabling rapid generation of analogs for structure-activity relationship (SAR) studies .
Biological Activity
N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activities, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant studies.
The molecular formula for this compound is with a molecular weight of 423.5 g/mol. The compound features a complex structure that includes furan and methoxy groups, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H25NO7 |
| Molecular Weight | 423.5 g/mol |
| Structure | Structure |
Antimicrobial Activity
Furan derivatives have demonstrated significant antimicrobial properties. Studies have shown that compounds similar to this compound exhibit activity against various pathogens.
- Mechanism of Action : The antimicrobial action is often attributed to the disruption of microbial cell membranes or inhibition of key metabolic pathways.
- Case Studies :
- A study reported that furan derivatives displayed activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum potential .
- Specific derivatives have been tested against strains like Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) in the low micromolar range.
Anticancer Activity
Furan-based compounds have also been explored for their anticancer properties.
- In Vitro Studies : Research indicates that this compound may inhibit tumor cell proliferation.
- Mechanism : The anticancer effects are often linked to apoptosis induction and cell cycle arrest mechanisms.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been a focus of recent studies.
- Target Enzymes : Research has identified that similar compounds can act as inhibitors of proteases involved in viral replication (e.g., SARS-CoV-2 main protease).
- Implications : These findings suggest that the compound could be developed further for antiviral applications.
Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
